Cas no 2229003-28-3 (1-bromo-2-methyl-3-(2-nitroethyl)benzene)

1-ブロモ-2-メチル-3-(2-ニトロエチル)ベンゼンは、芳香族化合物の一種であり、ベンゼン環にブロモ基、メチル基、およびニトロエチル基が置換した構造を有します。この化合物は有機合成中間体として有用で、特に医薬品や農薬の合成において重要な役割を果たします。ニトロ基の反応性を活かした多様な変換が可能であり、求核置換反応や還元反応を通じて多様な誘導体を合成できます。また、ブロモ基の存在により、パラジウム触媒を用いたカップリング反応にも適しています。高い純度と安定性を備えており、実験室規模から工業生産まで幅広く利用されています。

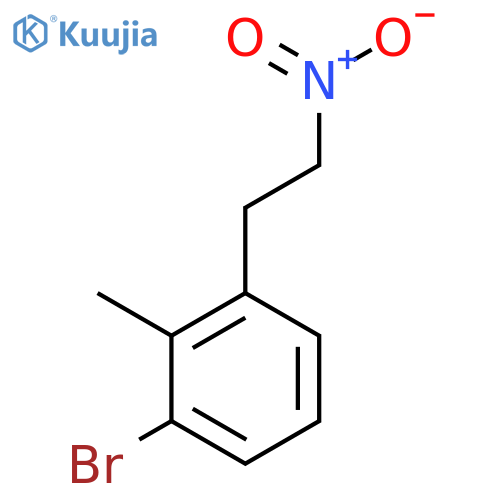

2229003-28-3 structure

商品名:1-bromo-2-methyl-3-(2-nitroethyl)benzene

1-bromo-2-methyl-3-(2-nitroethyl)benzene 化学的及び物理的性質

名前と識別子

-

- 1-bromo-2-methyl-3-(2-nitroethyl)benzene

- 2229003-28-3

- EN300-1907617

-

- インチ: 1S/C9H10BrNO2/c1-7-8(5-6-11(12)13)3-2-4-9(7)10/h2-4H,5-6H2,1H3

- InChIKey: LOYLFIMYONHHIY-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC(=C1C)CC[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 242.98949g/mol

- どういたいしつりょう: 242.98949g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 181

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 45.8Ų

- 疎水性パラメータ計算基準値(XlogP): 3

1-bromo-2-methyl-3-(2-nitroethyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1907617-0.1g |

1-bromo-2-methyl-3-(2-nitroethyl)benzene |

2229003-28-3 | 0.1g |

$892.0 | 2023-09-18 | ||

| Enamine | EN300-1907617-5.0g |

1-bromo-2-methyl-3-(2-nitroethyl)benzene |

2229003-28-3 | 5g |

$2940.0 | 2023-06-02 | ||

| Enamine | EN300-1907617-0.25g |

1-bromo-2-methyl-3-(2-nitroethyl)benzene |

2229003-28-3 | 0.25g |

$933.0 | 2023-09-18 | ||

| Enamine | EN300-1907617-10.0g |

1-bromo-2-methyl-3-(2-nitroethyl)benzene |

2229003-28-3 | 10g |

$4360.0 | 2023-06-02 | ||

| Enamine | EN300-1907617-5g |

1-bromo-2-methyl-3-(2-nitroethyl)benzene |

2229003-28-3 | 5g |

$2940.0 | 2023-09-18 | ||

| Enamine | EN300-1907617-0.5g |

1-bromo-2-methyl-3-(2-nitroethyl)benzene |

2229003-28-3 | 0.5g |

$974.0 | 2023-09-18 | ||

| Enamine | EN300-1907617-10g |

1-bromo-2-methyl-3-(2-nitroethyl)benzene |

2229003-28-3 | 10g |

$4360.0 | 2023-09-18 | ||

| Enamine | EN300-1907617-2.5g |

1-bromo-2-methyl-3-(2-nitroethyl)benzene |

2229003-28-3 | 2.5g |

$1988.0 | 2023-09-18 | ||

| Enamine | EN300-1907617-1.0g |

1-bromo-2-methyl-3-(2-nitroethyl)benzene |

2229003-28-3 | 1g |

$1014.0 | 2023-06-02 | ||

| Enamine | EN300-1907617-0.05g |

1-bromo-2-methyl-3-(2-nitroethyl)benzene |

2229003-28-3 | 0.05g |

$851.0 | 2023-09-18 |

1-bromo-2-methyl-3-(2-nitroethyl)benzene 関連文献

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

2. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

2229003-28-3 (1-bromo-2-methyl-3-(2-nitroethyl)benzene) 関連製品

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量